2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine
Overview
Description
2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . These interactions can lead to a range of effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions. Indole derivatives, including this compound, have been shown to possess antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. For instance, indole derivatives can inhibit enzymes involved in viral replication or activate immune responses to combat infections .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to induce apoptosis in cancer cells, inhibit inflammatory responses, and modulate neurotransmitter levels . These effects are mediated through interactions with cell surface receptors, intracellular signaling molecules, and transcription factors, leading to changes in gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives can bind to specific receptors, such as serotonin receptors, and modulate their activity . This binding can lead to the activation or inhibition of downstream signaling pathways, resulting in various physiological effects. Additionally, indole derivatives can inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions, but their activity can be affected by factors such as temperature, pH, and exposure to light . Long-term studies have shown that indole derivatives can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, indole derivatives can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, these compounds can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, indole derivatives can affect metabolic flux and metabolite levels, altering cellular energy production and biosynthetic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Indole derivatives can be transported across cell membranes by organic cation transporters and can bind to plasma proteins, influencing their distribution and localization . These interactions can affect the compound’s pharmacokinetics and pharmacodynamics, determining its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Indole derivatives can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity, contributing to its therapeutic potential and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine typically involves the formation of the indole core followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For the specific synthesis of 1,6-dimethylindole, methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be employed to introduce various substituents onto the indole core. These methods are scalable and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst
Major Products
The major products formed from these reactions include halogenated indoles, indole-3-carboxylic acids, and reduced indoline derivatives. These products can further undergo functionalization for various applications .
Scientific Research Applications
2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole core but without the 1,6-dimethyl substitution.
Serotonin: A neurotransmitter with an indole core and a hydroxyl group at the 5-position.
Melatonin: A hormone with an indole core and an acetamide group at the 5-position
Uniqueness
2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The 1,6-dimethyl groups can enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties compared to other indole derivatives .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(1,6-dimethylindol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-3-4-11-10(5-6-13)8-14(2)12(11)7-9/h3-4,7-8H,5-6,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQMEZFYCRYTBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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